4-Phenyl-1-(methoxymethylene)cyclohexane
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Overview
Description
(4-(Methoxymethylene)cyclohexyl)benzene is an organic compound with the molecular formula C14H18O It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a methoxymethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethylene)cyclohexyl)benzene typically involves the following steps:
Formation of the Methoxymethylene Group: This can be achieved by reacting formaldehyde with methanol in the presence of an acid catalyst to form methoxymethanol.
Cyclohexylation: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reaction: The methoxymethylene group is then introduced to the cyclohexylbenzene through a substitution reaction, often using a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-(Methoxymethylene)cyclohexyl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and substitution reactions.
Purification: The product is purified using techniques like distillation and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethylene)cyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of (4-(Formyl)cyclohexyl)benzene.
Reduction: Formation of (4-(Hydroxymethyl)cyclohexyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Methoxymethylene)cyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Methoxymethylene)cyclohexyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methoxymethyl)cyclohexyl)benzene
- (4-(Methoxy)cyclohexyl)benzene
- (4-(Methyl)cyclohexyl)benzene
Uniqueness
(4-(Methoxymethylene)cyclohexyl)benzene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[4-(methoxymethylidene)cyclohexyl]benzene |
InChI |
InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |
InChI Key |
QAVZOXURLIJQDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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